1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole
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Overview
Description
Introduction 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole is a chemical compound related to the family of benzotriazoles, known for various chemical and physical properties, making them interesting for different scientific applications. Benzotriazoles are known to be involved in various chemical reactions, serving as reagents or intermediates in organic synthesis.
Synthesis Analysis The synthesis of benzotriazole derivatives, including compounds similar to 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole, can involve intramolecular cyclization reactions, often facilitated by catalysts like copper(I) or in the presence of different reagents like sodium hypochlorite for chloro derivatives (Rees & Storr, 1968). The reactions can vary based on substituents and reaction conditions.
Molecular Structure Analysis The molecular structure of benzotriazole derivatives has been the subject of study, revealing variations in bond angles and molecular conformations based on different substituents attached to the benzotriazole core (Peeters et al., 1993). The presence of chlorine affects the electronic distribution and overall geometry of the molecule.
Chemical Reactions and Properties 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole participates in various chemical reactions. It can act as an oxidant, transforming alcohols to carbonyl compounds and facilitating other substitution and oxidation reactions under mild conditions (Rees & Storr, 1968). The chlorine atom plays a significant role due to its positive-halogen character.
Physical Properties Analysis The physical properties of benzotriazole derivatives can vary significantly with changes in molecular structure. While specific data for 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole may not be readily available, general characteristics such as crystallinity, melting points, and solubility are influenced by substituents and molecular conformation.
Chemical Properties Analysis The chemical properties, such as reactivity and stability, of benzotriazole derivatives including 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole, are influenced by the presence of functional groups and the electronic nature of the molecule. These compounds can engage in a variety of chemical reactions, including deprotonation, metallation, and nucleophilic substitutions, reflecting their utility in organic synthesis and application in various chemical contexts (Nagaradja et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as substituted dibenzoyl hydrazines, are known to act as ecdysone agonists . Ecdysone is a hormone that controls molting in insects, and ecdysone agonists can disrupt this process, leading to the death of the insect .
Mode of Action
This would involve binding to ecdysone receptors, triggering a premature and lethal molting process in insects .
Biochemical Pathways
If it acts similarly to other ecdysone agonists, it would affect the molting process in insects . This could involve various downstream effects, such as disruption of cuticle formation and premature initiation of the molting process .
Result of Action
If it acts as an ecdysone agonist, it would likely cause premature molting in insects, leading to their death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzotriazol-1-yl-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-10-6-2-1-5-9(10)13(18)17-12-8-4-3-7-11(12)15-16-17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGVKPQRAANIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole |
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